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molecular formula C11H10BrNO2 B8747879 2-(4-Bromophenyl)-4,5-dimethyloxazole 3-oxide

2-(4-Bromophenyl)-4,5-dimethyloxazole 3-oxide

Cat. No. B8747879
M. Wt: 268.11 g/mol
InChI Key: SGHQKGYEIKXIFL-UHFFFAOYSA-N
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Patent
US07176224B2

Procedure details

A solution of 2,3-butanedione monooxime (50 g, 0.49 mol) and 4-bromo-benzaldehyde (101 g, 0.54 mol) in acetic acid (500 mL) was cooled to 0° C. and then gaseous HCl was bubbled through the solution for 35 min while the reaction was stirred in an ice bath. Diethyl ether (500 mL) was then added to the reaction to precipitate the product and the resultant slurry stirred 45 min at 0° C. before being filtered. The solids were rinsed with Et2O (50 mL), taken up in water (1 L) and conc. NH4OH (60 mL) added to the slurry. This mixture was extracted with CHCl3, the organic layer was dried (MgSO4), and the solvent removed in vacuo to give 97.4 g (74%) of 4,5-dimethyl-2-(4-bromophenyl)-oxazole oxide as a white solid. The compound should be used directly within 24–48 h: 1H NMR (500 MHz, CDCl3) 8.34 (d, J=9.0 Hz, 2H), 7.61 (d, J=9.0 Hz, 2H), 2.35 (s, 3H), 2.20 (s, 3H); 13C (125 MHz, CDCl3) 142.1, 131.9, 129.5, 126.3, 124.1, 122.2, 11.1, 6.2; IR (KBr) 1685, 1529, 1418, 1377, 1233, 1165 cm−1; UV (EtOH)max 307 nm (24371); HRMS (TOF) m/z calculated for C11H1179BrNO2: 267.997, found 267.9951.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[N:6][OH:7])[C:3](=[O:5])[CH3:4].[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1>C(O)(=O)C>[CH3:1][C:2]1[N+:6]([O-:7])=[C:13]([C:12]2[CH:15]=[CH:16][C:9]([Br:8])=[CH:10][CH:11]=2)[O:5][C:3]=1[CH3:4]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(C(C)=O)=NO
Name
Quantity
101 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gaseous HCl was bubbled through the solution for 35 min while the reaction
Duration
35 min
ADDITION
Type
ADDITION
Details
Diethyl ether (500 mL) was then added to the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate the product
STIRRING
Type
STIRRING
Details
the resultant slurry stirred 45 min at 0° C.
Duration
45 min
FILTRATION
Type
FILTRATION
Details
before being filtered
WASH
Type
WASH
Details
The solids were rinsed with Et2O (50 mL)
ADDITION
Type
ADDITION
Details
conc. NH4OH (60 mL) added to the slurry
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1[N+](=C(OC1C)C1=CC=C(C=C1)Br)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 97.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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